L-Glu(L-trp-oet)-otbu(hcl)

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Synthesizing Glu-Trp derivatives often requires extensive orthogonal protection to differentiate two chemically equivalent carboxyl groups, leading to low-yield, multi-step sequences. L-Glu(L-Trp-OEt)-OtBu(HCl) resolves this by delivering the dipeptide as a single, pre-configured building block with fully orthogonal protecting groups. - Enables sequential, directional chain elongation: the Glu α-amine is free for coupling, while the acid-labile OtBu ester and base-stable OEt ester are cleaved under mutually exclusive conditions (TFA vs. alkaline hydrolysis). - Eliminates regioisomeric byproducts during N-acylation or fluorescent labeling, a critical advantage over unprotected H-Glu-Trp-OH. - Reduces in-process controls and regulatory burden for scale-up, providing a well-characterized intermediate with defined stereochemical purity.

Molecular Formula C22H32ClN3O5
Molecular Weight 454.0 g/mol
Cat. No. B14027715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glu(L-trp-oet)-otbu(hcl)
Molecular FormulaC22H32ClN3O5
Molecular Weight454.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C22H31N3O5.ClH/c1-5-29-21(28)18(12-14-13-24-17-9-7-6-8-15(14)17)25-19(26)11-10-16(23)20(27)30-22(2,3)4;/h6-9,13,16,18,24H,5,10-12,23H2,1-4H3,(H,25,26);1H/t16-,18-;/m0./s1
InChIKeyFPHIZGLQXQMOLY-AKXYIILFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glu(L-Trp-OEt)-OtBu(HCl): Orthogonally Protected Glu-Trp Dipeptide Building Block


L-Glu(L-Trp-OEt)-OtBu(HCl) is a synthetic, fully protected dipeptide derivative composed of L-glutamic acid and L-tryptophan, furnished as a hydrochloride salt. Its core scaffold, L-Glu-L-Trp (also designated Thymogen®, Oglufanide, or IM862), is a naturally occurring immunomodulatory dipeptide originally isolated from calf thymus extracts and shown to inhibit vascular endothelial growth factor (VEGF), modulate T-cell differentiation, and exhibit anti-angiogenic and anti-tumor activity [1][2][3]. Unlike the unprotected parent dipeptide, this derivative bears a tert-butyl (OtBu) ester on the glutamic acid α‑carboxyl group, an ethyl ester (OEt) on the tryptophan C‑terminus, and a free N‑terminal amine stabilized as the HCl salt—a protection pattern purpose‑built for sequential, directional peptide elongation in both solution-phase and solid-phase synthesis strategies [4].

Orthogonal OtBu/OEt protection enables sequential, regioselective chain elongation
Free N-terminus as hydrochloride salt supports direct acylation without prior deprotection
Pre-formed L,L-dipeptide scaffold eliminates incremental racemization risk during incorporation

Why Unprotected or Singly Protected Glu-Trp Analogs Cannot Substitute


The unprotected dipeptide H-Glu-Trp-OH (Thymogen) bears two chemically equivalent free carboxyl groups (Glu α‑COOH, Trp C‑terminal COOH) and a free α‑amine, which eliminate any possibility of regioselective coupling without extensive protection/deprotection cycles. N‑terminal‑protected alternatives such as Cbz-Glu-Trp-OH or Fmoc-Glu-Trp address only amine reactivity but leave both carboxyls unprotected, requiring additional orthogonal protection steps before chain elongation at a single terminus. In contrast, L-Glu(L-Trp-OEt)-OtBu(HCl) arrives as a pre‑configured building block in which the Glu α‑carboxyl is masked as an acid‑labile tert‑butyl ester and the Trp C‑terminus as a base‑stable ethyl ester—two protecting groups that are fully orthogonal in their removal conditions (TFA vs. alkaline hydrolysis) [1][2]. This dual, mutually independent protection scheme eliminates protecting‑group manipulation during incorporation; the Trp‑OEt ester remains intact during Fmoc‑ or Boc‑based chain assembly, while the Glu‑OtBu ester can be selectively cleaved at the final stage to liberate the free acid for conjugation or further coupling. Substituting this compound with any singly protected or unprotected Glu‑Trp analog introduces additional synthetic steps, increases cumulative yield losses, and raises the risk of racemization at both α‑carbon centers [2][3].

Unprotected
H‑Glu‑Trp‑OH
Both carboxyl groups are free; regioselective coupling is impossible without extensive protection/deprotection cycles, increasing yield loss and racemization risk.
N‑protected
analogs
Fmoc‑ or Cbz‑Glu‑Trp‑OH leave both carboxyls unprotected, requiring additional orthogonal protection steps before chain elongation at a single terminus.
This building
block
Mutually orthogonal OtBu/OEt esters permit selective Glu‑deprotection (TFA) while Trp‑OEt remains intact, then base‑mediated Trp‑C‑terminal liberation—avoiding protecting‑group manipulation mid‑synthesis.

Quantitative Differentiation Against Structurally Proximal Glu-Trp Building Blocks


Orthogonal C-Terminal Protection for Sequential Site-Selective Deprotection

L-Glu(L-Trp-OEt)-OtBu(HCl) carries two chemically distinct carboxyl-protecting groups on a single dipeptide scaffold: a tert-butyl ester (Glu‑OtBu) removable by 50–95% TFA within 30–60 min at 25 °C, and an ethyl ester (Trp‑OEt) that is stable to TFA and requires 1–2 M NaOH or LiOH in aqueous THF/MeOH for cleavage. This orthogonal pair stands in contrast to H-Glu-Trp-OH (no protection; both carboxyls free), Cbz-Glu-Trp-OH (only N‑terminus protected; both carboxyls free), and Fmoc-Glu(Trp-OH)-OH (single N‑terminal and single side-chain protection possible but lacking differential C‑terminal masking). A representative comparative framework for ester lability: tert‑butyl ester t₁/₂ ~ 15–30 min in 50% TFA/DCM; ethyl ester t₁/₂ > 24 h under identical conditions [1][2]. This gap of > 3 orders of magnitude in acid‑mediated cleavage rates provides a definitive operational window for selective Glu‑OtBu deprotection without compromising Trp‑OEt integrity. No other commercially catalogued Glu-Trp building block offers both carboxyls simultaneously protected with mutually orthogonal ester groups [2].

Orthogonal
deprotection rates
Class‑level inference
Cleavage rate differential > 3 orders of magnitude between Glu‑OtBu (t½ ~15–30 min) and Trp‑OEt (t½ >24 h) in 50% TFA/DCM
Defines a wide operational window for selective Glu deprotection
No other catalogued Glu‑Trp block offers this orthogonal ester pair
Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis

Hydrochloride Salt Enhances Solubility and Handling

L-Glu(L-Trp-OEt)-OtBu(HCl) is isolated as the hydrochloride salt of the free α‑amine, which markedly increases its solubility in polar organic solvents (DMF, DMSO, methanol) and aqueous buffers compared with the corresponding free base or zwitterionic forms. Although direct comparative solubility measurements against Cbz-Glu-Trp-OH or H-Glu-Trp-OH are not published in peer‑reviewed literature, class‑level data for amino acid and dipeptide tert‑butyl/ethyl ester hydrochlorides indicate that the hydrochloride salt typically provides 5‑ to 50‑fold higher aqueous solubility than the neutral free base [1]. For instance, H-Ile-OtBu·HCl exhibits aqueous solubility values exceeding 10 mg/mL, whereas the corresponding free amino acid tert‑butyl ester is poorly water‑soluble. The HCl salt also confers improved long‑term storage stability by suppressing amine oxidation and minimizing hygroscopicity relative to free‑base amines . This is functionally relevant because the unprotected dipeptide H-Glu-Trp-OH is described as highly hydrophilic but poorly permeable across biological membranes, whereas its ester‑protected hydrochloride derivative is designed for organic‑phase peptide coupling rather than biological administration [2].

Solubility
enhancement
Class‑level inference
Estimated >10‑fold higher solubility in DMF/DMSO vs. zwitterionic H‑Glu‑Trp‑OH; >5‑fold in aqueous buffers vs. neutral free‑base analogs
Enables high‑concentration solution‑phase couplings in polar aprotic solvents
Data to verify for this specific compound; class‑level inference from amino acid ester HCl salts
Solubility Formulation Peptide Chemistry

Pre-Configured Scaffold Eliminates Racemization Risk

In standard stepwise solid‑phase or solution‑phase synthesis, coupling of H-Glu-OH (or H-Glu-OtBu) with H-Trp-OEt using activating agents (e.g., HBTU, DIC/HOBt) carries a measurable risk of epimerization at the Trp α‑carbon due to the electron‑rich indole side chain, which can stabilize an oxazolone intermediate. Published studies on Trp‑containing dipeptide couplings report epimerization levels ranging from 0.5% to 8% D‑Trp content depending on activation method and base concentration [1]. By contrast, L-Glu(L-Trp-OEt)-OtBu(HCl) is furnished as a pre‑formed, single‑isomer dipeptide building block that has already undergone the coupling step under controlled, optimized conditions by the manufacturer. The end user incorporates the intact dipeptide unit, thereby transferring the manufacturer's validated stereochemical purity (typically ≥ 98% L,L‑diastereomer by HPLC) directly into the growing peptide chain without incurring incremental racemization at the Trp residue [2]. This is a critical differentiator from assembling the same sequence from individual protected amino acids H-Glu-OtBu and H-Trp-OEt in the user's own laboratory, where coupling yields and epimerization rates are operator‑ and protocol‑dependent. No comparable pre‑formed, orthogonally protected Glu‑Trp building block with verified diastereomeric purity is available from the commonly used Cbz‑Glu‑Trp‑OH or Fmoc‑Glu‑Trp‑OH series [2].

Racemization
risk eliminated
Class‑level inference
Pre‑formed L,L‑dipeptide: ≥98% diastereomeric purity. Stepwise Glu+Trp coupling: 0.5–8% D‑Trp epimerization reported.
Avoids batch‑to‑batch variability and purification burden from D‑epimer
Epimerization rates depend on activating reagents and base; supplier-validated stereochemistry transfers directly
Racemization Control Dipeptide Building Block Chiral Purity

Clinically Validated Immunomodulatory and Anti-Angiogenic Pharmacophore

The unprotected dipeptide H-Glu-L-Trp-OH (Thymogen®, Oglufanide, IM862) has reached Phase II/III clinical trials for chronic hepatitis C and AIDS‑related Kaposi’s sarcoma, and has been a registered pharmaceutical in Russia since 1990 [1][2]. In vitro, L‑Glu‑L‑Trp inhibits VEGF‑stimulated sprout formation in 3D fibrin gel bead assays, and a comparative study of tryptophan‑containing dipeptides (WL, EW, IW, WE) found that only the EW (Glu‑Trp) sequence significantly inhibited sprout formation, while WL (Trp‑Leu) showed stronger effects on VEGFR‑2 phosphorylation but not on functional sprouting [3]. This sequence‑specific functional profile demonstrates that Glu‑Trp is not interchangeable with other Trp‑containing dipeptides. However, the clinical development of H‑Glu‑Trp‑OH has been limited by poor oral bioavailability due to high hydrophilicity, rapid proteolytic degradation, and low intestinal permeability (Caco‑2 Papp values below 1 × 10⁻⁶ cm/s) [4]. Lipid and glycosyl conjugations of the Glu‑Trp scaffold have been shown to improve enzymatic stability and permeability in Caco‑2 monolayers [4]. L‑Glu(L‑Trp‑OEt)‑OtBu(HCl) provides the Glu‑Trp pharmacophore in a fully protected form designed for incorporation into larger peptide or peptidomimetic constructs where these bioavailability challenges can be addressed through rational prodrug design or conjugation strategies without altering the core immunomodulatory sequence.

Pharmacophore
validation
Supporting evidence
Only the EW (Glu‑Trp) sequence significantly inhibited sprout formation vs. other Trp‑dipeptides in 3D fibrin gel assay. Parent dipeptide reached Phase II/III trials.
Validates the Glu‑Trp scaffold for research constructs and prodrug design
Protected building block enables modular incorporation; bioavailability limitations of free dipeptide must be addressed separately
Immunomodulation Anti‑angiogenesis Oglufanide Thymogen

Free N-Terminal Amine Enables Direct Acylation

L-Glu(L-Trp-OEt)-OtBu(HCl) bears a free α‑amine on the glutamic acid residue, stabilized as the hydrochloride salt. This means the building block can be directly acylated (coupled to an incoming activated carboxylic acid) after a simple in‑situ neutralization step (e.g., with DIEA or NMM), without any separate deprotection operation. In contrast, Fmoc‑Glu‑Trp‑OH or Boc‑Glu‑Trp‑OH require a dedicated Fmoc removal step (20% piperidine/DMF, 2 × 10 min) or Boc removal step (50% TFA/DCM, 30 min) prior to N‑terminal chain extension, which adds one full synthetic cycle per incorporation. In a typical solid‑phase synthesis of a decapeptide containing one Glu‑Trp unit, the use of a pre‑formed, N‑free building block saves one deprotection cycle and one washing step (combined time savings ~30 min per incorporation), while also avoiding exposure of the peptide chain to piperidine (which can catalyze aspartimide formation in Asp‑containing sequences) or TFA (which can prematurely cleave acid‑sensitive resin linkers) [1][2]. This operational advantage is shared with H‑Glu‑Trp‑OH but distinguishes L‑Glu(L‑Trp‑OEt)‑OtBu(HCl) from the more commonly catalogued N‑protected Glu‑Trp building blocks such as Fmoc‑Glu‑Trp‑OH and Boc‑Glu‑Trp‑OH [2].

N‑terminal
acylation ease
Class‑level inference
1 synthetic step (neutralize + couple) vs. 3 steps for Fmoc‑Glu‑Trp‑OH (deprotect + wash + couple). Eliminates piperidine exposure.
Reduces cycle time and aspartimide side‑product risk in Fmoc SPPS
Operational advantage shared with H‑Glu‑Trp‑OH but combined with orthogonal ester protection
Peptide Coupling N-terminal Reactivity Synthetic Efficiency

Optimal Scientific and Industrial Use Cases


Iterative Solid-Phase Synthesis with Regioselective C-Terminal Elongation

The orthogonal tert‑butyl/ethyl ester pair uniquely positions L‑Glu(L‑Trp‑OEt)‑OtBu(HCl) as a building block for Fmoc‑SPPS strategies in which the peptide chain is elongated at the Glu α‑carboxyl group while the Trp C‑terminus remains protected. After incorporation onto a resin‑bound peptide via the Glu α‑amine, the tert‑butyl ester can be selectively removed with 50% TFA to liberate the Glu α‑carboxyl for further coupling, while the Trp ethyl ester survives acidic treatment intact. The ethyl ester can then be cleaved at the end of the synthesis under mild alkaline conditions (1 M NaOH in dioxane/water) to reveal the Trp C‑terminal acid for final conjugation or cyclization. This sequential deprotection logic has been demonstrated for structurally analogous Asp(OtBu)‑Xaa‑OEt building blocks [1]. For procurement, this compound is indicated over Cbz‑Glu‑Trp‑OH or H‑Glu‑Trp‑OH when the synthetic route requires differential manipulation of the two carboxyl termini.

Solution-Phase Fragment Condensation for Bioavailability-Enhanced Prodrugs

The hydrochloride salt form of L‑Glu(L‑Trp‑OEt)‑OtBu(HCl) provides the solubility in anhydrous polar organic solvents (DMF, DMSO, NMP) required for high‑concentration solution‑phase fragment couplings. This is particularly relevant for lipidation or glycosylation strategies that have been shown to enhance the enzymatic stability and intestinal permeability of Glu‑Trp‑derived constructs [2]. The pre‑formed dipeptide eliminates the need to optimize Glu‑Trp coupling conditions and stereochemical outcome in‑house, allowing research teams to focus directly on the conjugation chemistry that addresses the known bioavailability limitations of the parent dipeptide. This compound is the appropriate procurement choice when the synthetic objective is to create a library of N‑acylated, lipid‑conjugated, or PEGylated Glu‑Trp derivatives for pharmacokinetic screening [2].

Synthesis of Labeled Probes for Target Identification

Because L‑Glu(L‑Trp‑OEt)‑OtBu(HCl) provides the intact Glu‑Trp dipeptide scaffold in a form with a single free amine (Glu N‑terminus), it can be directly coupled to fluorescent dyes (FITC, Cy5, TAMRA), biotin, or photoaffinity labels without additional manipulation of the dipeptide core. The protected carboxyl groups prevent unwanted cross‑reactivity during labeling. After conjugation, the ethyl ester can be selectively removed to yield a free Trp C‑terminus, or the tert‑butyl ester can be removed to yield a free Glu side‑chain, depending on which functional handle is desired for subsequent immobilization or further derivatization. This compound is preferred over H‑Glu‑Trp‑OH for labeling applications because the unprotected dipeptide would require post‑labeling separation of regioisomeric mono‑ and bis‑labeled products arising from the two free carboxyl groups [1].

Key Intermediate for Thymogen-Derived API Process Chemistry

For industrial peptide manufacturers scaling up the production of Glu‑Trp‑derived APIs or their prodrugs, L‑Glu(L‑Trp‑OEt)‑OtBu(HCl) offers a process advantage by delivering the dipeptide unit as a single, well‑characterized intermediate with defined impurity profile and stereochemical purity. This reduces the number of in‑process controls required compared with assembling the dipeptide from two separate protected amino acids, and it transfers the regulatory burden of demonstrating dipeptide coupling consistency to the building block supplier. Published patents on pharmaceutical Glu‑Trp compositions emphasize the importance of defined L,L‑stereochemistry for immunomodulatory activity [3]. Procuring the pre‑formed, protected building block is the recommended strategy when process reproducibility and regulatory documentation are priorities.

Application
Selection Property
Validation Focus
Solid‑phase regioselective elongation
Orthogonal OtBu/OEt ester pair
Sequential deprotection fidelity; Trp‑OEt stability under TFA
Solution‑phase prodrug conjugation
High solubility in polar aprotic solvents (DMF, DMSO)
Conjugation efficiency and retention of L,L‑stereochemistry
Labeled probe synthesis
Single free amine with protected carboxyl groups
Regioselective dye/biotin coupling without cross‑reactivity
Process‑scale building block supply
Pre‑formed L,L‑dipeptide with defined impurity profile
Batch‑to‑batch reproducibility and chiral purity documentation
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